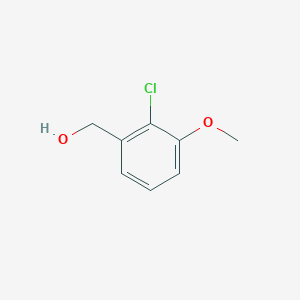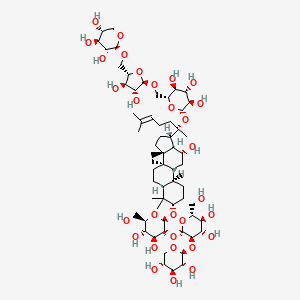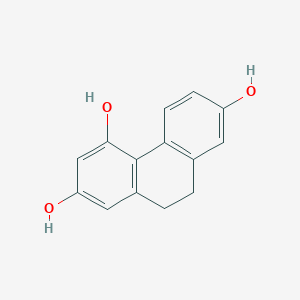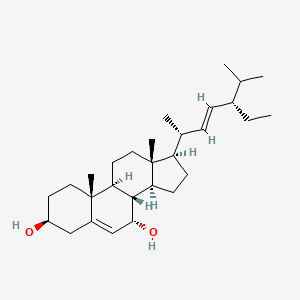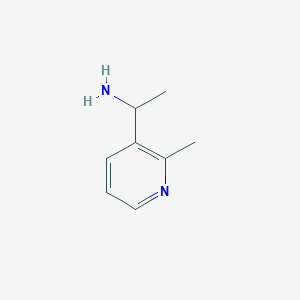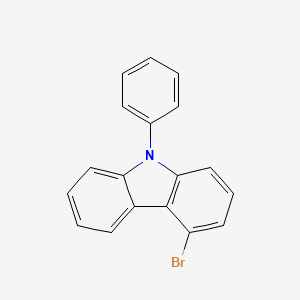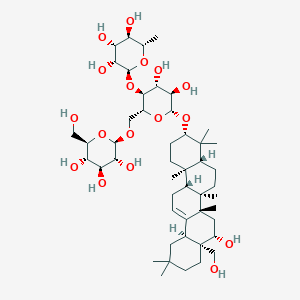
Lamotrigine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
拉莫三嗪-d3 是拉莫三嗪的氘代形式,拉莫三嗪是一种抗惊厥药和情绪稳定剂,主要用于治疗癫痫和双相情感障碍。 氘代形式拉莫三嗪-d3 由于其相似的化学性质但不同的质量,通常用作质谱法中定量拉莫三嗪的内标 .
准备方法
合成路线和反应条件
拉莫三嗪-d3 的合成涉及将氘原子掺入拉莫三嗪分子中。这可以通过多种方法实现,包括:
氘代交换反应: 该方法涉及在氘源(如重水(D2O)或氘代溶剂)存在下用氘原子替换氢原子。
氘代试剂: 在合成过程中使用氘代试剂也可以将氘原子引入拉莫三嗪分子中。
工业生产方法
拉莫三嗪-d3 的工业生产通常涉及在受控条件下进行大规模氘代交换反应,以确保高纯度和高产率。该过程可能包括:
催化氘化: 使用催化剂来促进氢与氘的交换。
纯化: 结晶和色谱等技术用于纯化最终产品
化学反应分析
反应类型
拉莫三嗪-d3 会发生各种化学反应,包括:
氧化: 拉莫三嗪-d3 可以被氧化形成其 N-氧化衍生物。
还原: 还原反应可以将拉莫三嗪-d3 还原为其母体化合物。
取代: 取代反应可以在三嗪环上发生,导致各种衍生物。
常用试剂和条件
氧化剂: 过氧化氢或其他过氧化物。
还原剂: 硼氢化钠或氢化铝锂。
取代试剂: 卤化剂或亲核试剂。
形成的主要产物
N-氧化衍生物: 通过氧化形成。
还原的拉莫三嗪: 通过还原形成。
取代的三嗪衍生物: 通过取代反应形成
科学研究应用
拉莫三嗪-d3 广泛应用于科学研究,包括:
化学: 作为质谱法中定量拉莫三嗪的内标。
生物学: 研究拉莫三嗪的代谢途径和药代动力学。
医学: 研究拉莫三嗪治疗癫痫和双相情感障碍的疗效和安全性。
工业: 拉莫三嗪分析方法的质量控制和验证
作用机制
拉莫三嗪-d3 与其母体化合物一样,通过抑制神经元中的电压敏感钠通道和电压门控钙通道发挥作用。这种抑制减少了兴奋性神经递质(如谷氨酸)的释放,从而稳定神经元膜并防止癫痫发作。 分子靶点包括钠通道和钙通道 .
相似化合物的比较
类似化合物
拉莫三嗪: 非氘代形式,用作抗惊厥药和情绪稳定剂。
卡马西平: 另一种具有类似作用机制的抗惊厥药。
丙戊酸: 用于类似适应症,但具有不同的作用机制。
拉莫三嗪-d3 的独特性
拉莫三嗪-d3 的独特性在于其氘标记,使其成为质谱法的理想内标。 这种标记允许在各种生物和化学样品中精确定量和分析拉莫三嗪 .
属性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D |
InChI 键 |
PYZRQGJRPPTADH-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H] |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
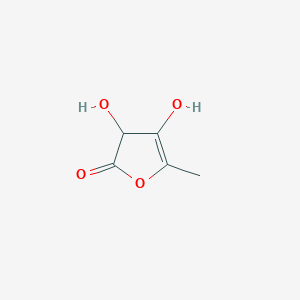
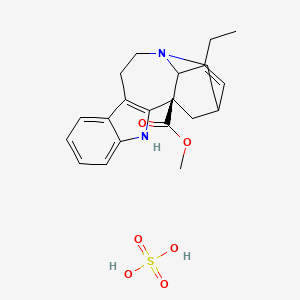
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
